molecular formula C18H18O5 B7734498 2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde

2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde

Cat. No.: B7734498
M. Wt: 314.3 g/mol
InChI Key: BNHDIXQOGZHJMC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde (IUPAC name: 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))dibenzaldehyde) is a dialdehyde compound characterized by two benzaldehyde moieties linked via a central oxygen-containing ether bridge. Its synthesis involves the condensation of salicylaldehyde with bis(2-chloroethyl) ether under SN2 reaction conditions, achieving yields of approximately 80% . The compound is extensively characterized using elemental analysis, FT-IR, UV-Vis, HPLC, and ¹H/¹³C-NMR spectroscopy, confirming its structure and purity .

Properties

IUPAC Name

2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c19-13-15-5-1-3-7-17(15)22-11-9-21-10-12-23-18-8-4-2-6-16(18)14-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHDIXQOGZHJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde typically involves the reaction of benzaldehyde with a suitable diol under acidic or basic conditions. One common method is the condensation reaction between benzaldehyde and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxybis(2,1-ethanediyloxy) linkage.

Industrial Production Methods

Industrial production of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzoic acid.

    Reduction: 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzyl alcohol.

    Substitution: Nitro-substituted derivatives of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde.

Scientific Research Applications

2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in the preparation of bioconjugates and biomaterials.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The oxybis(2,1-ethanediyloxy) linkage provides structural flexibility, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₈H₁₈O₅
  • Functional Groups : Two aldehyde (-CHO) groups, ether (-O-) linkages.
  • Applications: Primarily used as a ligand in coordination chemistry for synthesizing metal complexes and polymers, leveraging its oxygen donor atoms for chelation .

Comparison with Structurally Similar Compounds

2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehyde

  • Structural Difference : Replaces the central oxybis(ethane-2,1-diyl) bridge with a simpler ethane-1,2-diyl group.
  • Synthesis : Synthesized via condensation of salicylaldehyde with 1,2-dibromoethane .
  • Properties :
    • Molecular Formula : C₁₆H₁₄O₄.
    • Lower molecular weight and fewer oxygen atoms compared to the target compound.
    • Exhibits reduced flexibility due to shorter bridge length, impacting its coordination geometry with metals .

4,4'-(Butane-1,4-diylbis(oxy))dibenzaldehyde (S-M-1)

  • Structural Difference : Features a longer butane-1,4-diyloxy bridge and methoxy-substituted benzaldehyde groups.
  • Applications : Used in chiral europium(III) coordination polymers for luminescent materials.
  • Key Findings :
    • Quantum Efficiency : 0.87 (highest among S-M-1, S-M-2, and S-M-3).
    • Circularly Polarized Luminescence (CPL) : Asymmetry factor (gₗᵤₘ) of +0.0873, attributed to the optimized europium coordination environment .

4,4'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde

  • Structural Difference : Replaces ether bridges with rigid ethyne (alkyne) and phenylene groups.
  • Properties :
    • Molecular Formula : C₂₄H₁₄O₂.
    • Enhanced conjugation due to aromatic ethyne linkages, making it suitable for optoelectronic applications.
    • LogP : Higher hydrophobicity compared to ether-linked analogs, affecting solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Bridge Structure Key Functional Groups Applications Notable Properties
2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde C₁₈H₁₈O₅ Oxybis(ethane-2,1-diyl) Aldehyde, ether Coordination polymers High yield (80%), flexible
2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehyde C₁₆H₁₄O₄ Ethane-1,2-diyl Aldehyde, ether Ligand synthesis Rigid structure, lower O-content
4,4'-(Butane-1,4-diylbis(oxy))dibenzaldehyde C₁₈H₁₈O₄ Butane-1,4-diyloxy Aldehyde, methoxy Luminescent Eu(III) polymers High quantum efficiency (0.87)
4,4'-(1,3-Phenylenebis(ethyne))dibenzaldehyde C₂₄H₁₄O₂ Phenylene-ethyne Aldehyde, alkyne Conjugated materials High hydrophobicity, rigid

Coordination Chemistry

In contrast, methoxy-substituted analogs like S-M-1 show superior energy transfer efficiency in europium(III) complexes, making them ideal for red-emitting LEDs .

Material Science

  • Flexibility vs. Rigidity : Longer alkyl bridges (e.g., butane in S-M-1) enhance polymer flexibility, improving luminescence properties. Conversely, ethyne-based compounds (e.g., C₂₄H₁₄O₂) exhibit rigidity suitable for conductive polymers .
  • Hydrophilicity : Compounds with acetic acid substituents (e.g., 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid) display high hydrophilicity (LogP = -1.33), enabling HPLC separation under reverse-phase conditions .

Biological Activity

2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H18O4
  • Molecular Weight : 302.33 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The aldehyde functional groups are known to participate in nucleophilic addition reactions with biological molecules such as proteins and nucleic acids, potentially leading to:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antioxidant Properties : It may scavenge free radicals and reduce oxidative stress in cells.
  • Potential Anticancer Effects : By inducing apoptosis in cancer cells through interaction with cellular signaling pathways.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various aldehydes, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate a promising potential for this compound as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results showed that this compound had an IC50 value of 45 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL).

Anticancer Potential

Research has indicated that compounds with aldehyde functionalities can induce apoptosis in cancer cells. A study on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2570
5050

These findings suggest that the compound may have potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a clinical trial assessing the efficacy of various compounds against skin infections caused by resistant bacteria, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments.
  • Case Study on Antioxidant Applications :
    A study investigating the use of this compound in cosmetic formulations found that it effectively reduced oxidative damage in skin cells exposed to UV radiation, highlighting its potential for protective applications in dermatology.

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